molecular formula C17H36NO2+ B3050775 Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- CAS No. 28608-79-9

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-

Cat. No.: B3050775
CAS No.: 28608-79-9
M. Wt: 286.5 g/mol
InChI Key: ZXJLDNVXBSCEPG-UHFFFAOYSA-N
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Description

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and research applications. Its molecular structure consists of a trimethylammonium group attached to a dodecyloxy chain, which imparts both hydrophilic and hydrophobic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dodecyl bromide with trimethylamine in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous addition of dodecyl bromide and trimethylamine into a reactor, where they react under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of the quaternary ammonium group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, although this is less common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in cell culture studies to enhance the permeability of cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with biological membranes and other surfaces. This interaction can lead to increased permeability and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium Bromide: Similar in structure but lacks the oxo group.

    Cetyltrimethylammonium Bromide: Has a longer alkyl chain, leading to different surfactant properties.

    Tetradecyltrimethylammonium Bromide: Another quaternary ammonium compound with a different alkyl chain length.

Uniqueness

Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo- is unique due to the presence of the oxo group, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in specific applications where other quaternary ammonium compounds may not be as effective.

Properties

IUPAC Name

(2-dodecoxy-2-oxoethyl)-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16-18(2,3)4/h5-16H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLDNVXBSCEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388789
Record name Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28608-79-9
Record name 2-(Dodecyloxy)-N,N,N-trimethyl-2-oxoethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28608-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, 2-(dodecyloxy)-N,N,N-trimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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